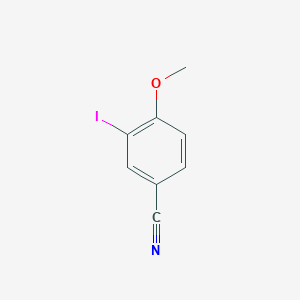

3-Iodo-4-methoxybenzonitrile

CAS No.: 82504-06-1

Cat. No.: VC3952981

Molecular Formula: C8H6INO

Molecular Weight: 259.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82504-06-1 |

|---|---|

| Molecular Formula | C8H6INO |

| Molecular Weight | 259.04 g/mol |

| IUPAC Name | 3-iodo-4-methoxybenzonitrile |

| Standard InChI | InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 |

| Standard InChI Key | DYNJBBWJVQMTNQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C#N)I |

| Canonical SMILES | COC1=C(C=C(C=C1)C#N)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3-Iodo-4-methoxybenzonitrile (IUPAC name: 3-iodo-4-methoxybenzonitrile) has the molecular formula C₈H₆INO and a systematic SMILES notation of COC1=C(C=C(C=C1)C#N)I. The benzene ring is functionalized with three distinct groups:

-

A methoxy group (-OCH₃) at position 4,

-

An iodine atom at position 3,

The compound’s exact mass is 258.949 g/mol, and its topological polar surface area (PSA) is 33.02 Ų, indicative of moderate polarity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-iodo-4-methoxybenzonitrile typically involves iodination of a pre-functionalized benzonitrile precursor. One reported method includes:

-

Starting Material: 4-Methoxybenzonitrile,

-

Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).

An alternative approach involves Ullmann-type coupling or Sandmeyer reactions to introduce the iodine atom after nitrile group installation . For example, copper-catalyzed cyanation of aryl halides using formamide as a nitrile source has been demonstrated for related compounds .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Iodination | ICl, FeCl₃ | 75–80 | |

| Copper-Catalyzed Cyanation | CuI, PPh₃, Formamide | 65–70 |

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in Sonogashira, Suzuki-Miyaura, and Heck reactions, forming carbon-carbon bonds for complex molecule assembly. For example:

-

Suzuki Coupling: Reaction with aryl boronic acids yields biaryl nitriles, valuable in medicinal chemistry.

Functional Group Transformations

-

Dealkylation: Treatment with sodium phenoxide removes the methoxy group, producing 4-hydroxy-3-iodobenzonitrile.

-

Nitrile Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions .

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wear gloves and protective clothing |

| Inhalation | Use in a well-ventilated area |

| Storage | Keep sealed and away from light |

Recent Research and Innovations

Photoactivation Strategies

Recent studies explore the use of 3-iodo-4-methoxybenzonitrile in C–H functionalization under visible light irradiation, enabling regioselective arylations without transition-metal catalysts.

Pharmaceutical Intermediates

The compound serves as a precursor to 4-hydroxy-3-iodobenzonitrile, a building block for kinase inhibitors and anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume